Ethyl 7-iodo-2,2-dimethylheptanoate
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Overview
Description
Ethyl 7-iodo-2,2-dimethylheptanoate: is an organic compound with the molecular formula C11H21IO2 . It is an ester derivative of heptanoic acid, characterized by the presence of an iodine atom at the 7th position and two methyl groups at the 2nd position of the heptanoic acid chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-iodo-2,2-dimethylheptanoate typically involves the iodination of a precursor compound, such as 2,2-dimethylheptanoic acid or its ester derivative. One common method involves the reaction of 2,2-dimethylheptanoic acid with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 7th position. The resulting iodinated acid is then esterified with ethanol to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-iodo-2,2-dimethylheptanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Ethyl 7-azido-2,2-dimethylheptanoate, ethyl 7-thiocyanato-2,2-dimethylheptanoate.
Reduction: 7-iodo-2,2-dimethylheptanol.
Oxidation: 7-iodo-2,2-dimethylheptanoic acid.
Scientific Research Applications
Chemistry: Ethyl 7-iodo-2,2-dimethylheptanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a precursor for radiolabeled compounds, which are valuable in imaging and diagnostic applications .
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of ethyl 7-iodo-2,2-dimethylheptanoate depends on its specific application and the nature of its interactions with molecular targetsIn biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
- Ethyl 7-bromo-2,2-dimethylheptanoate
- Ethyl 7-chloro-2,2-dimethylheptanoate
- Ethyl 7-fluoro-2,2-dimethylheptanoate
Comparison: Ethyl 7-iodo-2,2-dimethylheptanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it a better leaving group in substitution reactions, enhancing the compound’s utility in synthetic chemistry .
Properties
IUPAC Name |
ethyl 7-iodo-2,2-dimethylheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOVUOFLAAXPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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